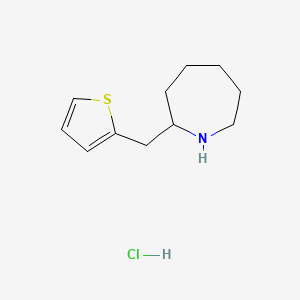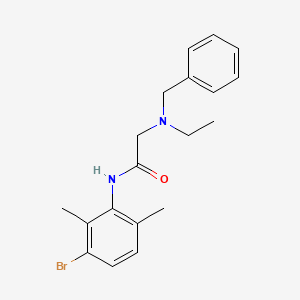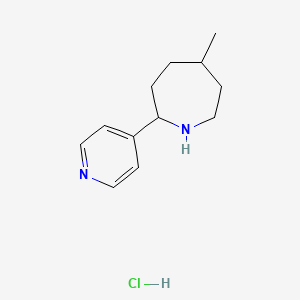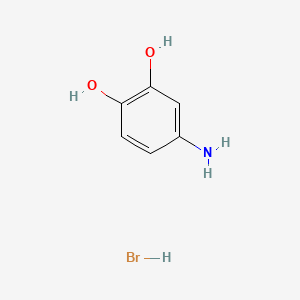
Methyl Methanethiosulfonate-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl Methanethiosulfonate-d3, also known as MMTS, is a small compound that reversibly blocks cysteines and other sulfhydryl groups . It is commonly used to study biochemical pathways involving thiol-dependent enzymes .
Synthesis Analysis
MMTS is a sulfhydryl-reactive compound that can reversibly sulfenylate thiol-containing molecules . The reaction of MMTS with reduced sulfhydryls (-SH) results in their modification to dithiomethane (-S-S-CH3) .Molecular Structure Analysis
The molecular formula of this compound is C2H6O2S2 . It has a molecular weight of 126.20 g/mol .Chemical Reactions Analysis
MMTS converts sulfhydryl groups on cysteine side chains into -S-S-CH3 . This reaction is reversible with reducing agents such as dithiothreitol (DTT), 2-mercaptoethanol (2-ME), or Tris (2-carboxyethyl) phosphine hydrochloride (TCEP), which will cleave the disulfide groups to restore the original sulfhydryl .Physical And Chemical Properties Analysis
This compound is a clear, yellow liquid . It has a molecular weight of 126.20 g/mol . The ideal gas heat capacity (Cp,gas), standard Gibbs free energy of formation (ΔfG°), enthalpy of formation at standard conditions (ΔfH°gas), enthalpy of fusion at standard conditions (ΔfusH°), and enthalpy of vaporization at standard conditions (ΔvapH°) are all properties that can be calculated .Wirkmechanismus
Safety and Hazards
Eigenschaften
CAS-Nummer |
55800-37-8 |
|---|---|
Molekularformel |
C2H6O2S2 |
Molekulargewicht |
129.206 |
IUPAC-Name |
trideuterio(methylsulfonylsulfanyl)methane |
InChI |
InChI=1S/C2H6O2S2/c1-5-6(2,3)4/h1-2H3/i1D3 |
InChI-Schlüssel |
XYONNSVDNIRXKZ-FIBGUPNXSA-N |
SMILES |
CSS(=O)(=O)C |
Synonyme |
Methanesulfonothioic Acid S-(Methyl-d3) Ester; Thiomethanesulfonic Acid S-(Methyl-d3) Ester; MMTS-d3; NSC 21545-d3; S-(Methyl-d3) Methanesulfonothioate; S-(Methyl-d3) Methanethiosulfonate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7H-[1,3]Dioxolo[4,5-g][2,1]benzoxazole](/img/structure/B584602.png)
![2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-Carboxyphenyl Ester](/img/structure/B584605.png)
![2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-[(2-Carboxyphenoxy)carbonyl]phenyl Ester](/img/structure/B584607.png)
![2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584608.png)

![2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584611.png)
![Sodium 5-{[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino}-3-[2-(4,5-dimethyl-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonate (2/1)](/img/structure/B584612.png)

![1-[(E)-(3-Pentyl-1H-inden-1-ylidene)methyl]naphthalene](/img/structure/B584618.png)
